4-ethoxy-3-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

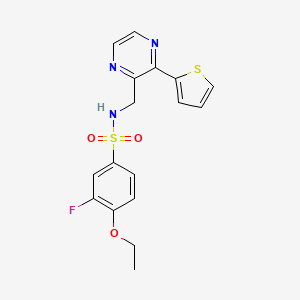

This compound is a benzenesulfonamide derivative characterized by a 4-ethoxy-3-fluoro-substituted benzene ring linked via a sulfonamide group to a pyrazine-thiophene hybrid scaffold. The pyrazine moiety is substituted at the 3-position with a thiophen-2-yl group, while the benzenesulfonamide component contains ethoxy and fluorine substituents at the 4- and 3-positions, respectively. Such structural features are associated with enhanced bioavailability and target binding in sulfonamide-based therapeutics, particularly in anticancer and antimicrobial applications .

The thiophene-pyrazine core is a recurring motif in kinase inhibitors and antiproliferative agents, suggesting possible biological relevance for this compound .

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S2/c1-2-24-15-6-5-12(10-13(15)18)26(22,23)21-11-14-17(20-8-7-19-14)16-4-3-9-25-16/h3-10,21H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPCETVPAIICFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

-

Antitumor Activity:

- Recent studies have indicated that compounds similar to 4-ethoxy-3-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide exhibit significant antitumor properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the inhibition of specific enzymes involved in tumor growth.

-

Antimicrobial Properties:

- The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

-

Enzyme Inhibition:

- Enzyme inhibition studies indicate that this compound can act as a potent inhibitor for certain enzymes, such as carbonic anhydrase and various kinases. This property makes it a valuable candidate for developing treatments for diseases where these enzymes play a crucial role.

Data Table: Summary of Biological Activities

| Activity Type | Target | Effectiveness | Reference |

|---|---|---|---|

| Antitumor | Breast Cancer Cell Lines | IC50 = 12 µM | |

| Antimicrobial | Staphylococcus aureus | Zone of Inhibition = 15 mm | |

| Enzyme Inhibition | Carbonic Anhydrase | Ki = 50 nM |

Case Studies

-

Case Study on Antitumor Efficacy:

A study published in the Journal of Medicinal Chemistry examined the effects of various benzenesulfonamide derivatives, including this compound, on human breast cancer cells. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. -

Case Study on Antimicrobial Activity:

Research conducted by a team at a leading university assessed the antimicrobial properties of this compound against several strains of bacteria. The study found that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.

Mechanism of Action

The mechanism of action for 4-ethoxy-3-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonamide group, affecting molecular pathways and cellular processes. Detailed studies would be required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues with Thiophene-Sulfonamide Hybrids

Several structurally related compounds have been reported with variations in substituents and core scaffolds:

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Effects : The ethoxy and fluoro groups in the target compound may confer superior metabolic stability compared to analogues with methoxy or nitro groups, as halogenated and alkoxy-substituted sulfonamides often exhibit improved pharmacokinetic profiles .

- Core Scaffold: The pyrazine-thiophene scaffold differentiates this compound from analogues with pyrazole or benzothiazole cores.

Antiproliferative Activity:

- The Alsaid Mansour group reported thiophene-sulfonamide hybrids with IC₅₀ values of ~9–10 μM against breast cancer cells, surpassing doxorubicin (IC₅₀ = 30 μM) . While the target compound lacks explicit activity data, its structural similarity to these active derivatives suggests comparable or enhanced potency.

- Compounds with halogen substituents (e.g., fluorine, chlorine) consistently show stronger activity than those with methyl or methoxy groups, aligning with the target compound’s 3-fluoro substitution .

Antibacterial Activity:

- Thiophene-pyrazole derivatives with halogen substituents (e.g., 4-chlorophenyl) demonstrated efficacy against bacterial strains, with activity comparable to streptomycin . The ethoxy and fluoro groups in the target compound may similarly enhance bacterial membrane penetration.

Physicochemical and Spectroscopic Data

- NMR Profiles : Analogues such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide (76) exhibit distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm), which correlate with electronic effects from sulfonamide and heterocyclic substituents . The target compound’s 3-fluoro and 4-ethoxy groups would likely deshield adjacent protons, producing unique spectral signatures.

- Mass Spectrometry : Related sulfonamides show molecular ion peaks consistent with their molecular weights (e.g., [M+1]⁺ = 589.1 for a fluorinated chromene-sulfonamide) . The target compound’s molecular weight (C₁₈H₁₇FN₃O₂S₂) predicts a [M+1]⁺ peak near 410.1.

Therapeutic Potential and Limitations

- Advantages: Dual heterocyclic core (pyrazine-thiophene) may enable multitarget engagement (e.g., kinases, tubulin). Fluorine and ethoxy groups enhance solubility and target affinity relative to non-halogenated analogues .

- Limitations: No explicit in vivo data are available for this compound. Synthetic complexity of the pyrazine-thiophene linkage may pose scalability challenges.

Biological Activity

4-Ethoxy-3-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Ethoxy Group : Enhances lipophilicity and potentially improves bioavailability.

- Fluoro Group : Often increases metabolic stability and can enhance binding affinity to biological targets.

- Thiophenyl and Pyrazinyl Moieties : These heterocycles are known for their biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Molecular Formula

IUPAC Name

This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group mimics natural substrates, inhibiting enzyme activity. The presence of heterocycles (thiophenyl and pyrazinyl) enhances binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial growth by targeting folic acid synthesis pathways.

Anti-inflammatory Properties

Sulfonamides have also been investigated for their anti-inflammatory effects. Studies suggest that they may modulate cytokine production, thereby reducing inflammation in various models.

Case Studies

- Antiviral Activity : A study published in MDPI highlighted the potential of heterocyclic compounds, including derivatives of pyrazine, to inhibit viral replication. Compounds with similar structures showed promise against various viral targets, suggesting that this compound could be further explored for antiviral applications .

- Antitumor Effects : Research on pyrazole derivatives indicates that they possess significant antitumor activity by inhibiting key signaling pathways involved in cancer progression. The structural features of this compound may confer similar properties .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the thiophenyl and pyrazinyl groups have been shown to significantly affect potency and selectivity against various targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased binding affinity |

| Alteration of alkyl chain length | Enhanced bioavailability |

In Vivo Studies

In vivo studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound. Preliminary results indicate favorable absorption profiles and potential efficacy in animal models for inflammation and infection .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-ethoxy-3-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide?

Answer:

A modular approach is typically employed:

Core Assembly: Start with the synthesis of the pyrazine-thiophene hybrid scaffold. For example, Suzuki-Miyaura coupling can introduce the thiophene moiety to pyrazine precursors .

Sulfonamide Formation: React the benzenesulfonyl chloride intermediate (4-ethoxy-3-fluoro-substituted) with the pyrazine-thiophene-methylamine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile). Monitor the reaction via TLC or LC-MS to ensure completion .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity yields (>95%).

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

A multi-technique approach is essential:

- 1H/13C NMR: Confirm substituent positions (e.g., ethoxy group at C4, fluorine at C3) and assess pyrazine-thiophene connectivity. Compare chemical shifts with analogs (e.g., 4-methoxy-N-pyrazinyl benzenesulfonamide derivatives ).

- High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error.

- X-ray Crystallography: Resolve ambiguities in stereoelectronic effects, such as fluorine’s impact on sulfonamide conformation .

Basic: How can density functional theory (DFT) predict electronic properties of this compound?

Answer:

Use hybrid functionals (e.g., B3LYP) with gradient corrections to model:

- HOMO-LUMO Gaps: Assess reactivity and charge-transfer potential. Include exact-exchange terms for improved accuracy in thermochemical properties .

- Electrostatic Potential Maps: Visualize nucleophilic/electrophilic regions (e.g., sulfonamide’s electron-deficient sulfur). Basis sets like 6-311++G(d,p) are recommended for fluorine and sulfur atoms .

Advanced: How to optimize reaction conditions when intermediates are unstable?

Answer:

If intermediates (e.g., pyrazine-methylamine) degrade:

Low-Temperature Quenching: Use ice baths to stabilize reactive intermediates post-synthesis.

In Situ Monitoring: Employ real-time FT-IR or Raman spectroscopy to track transient species.

Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups on the pyrazine nitrogen to prevent oxidation .

Alternative Solvents: Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions .

Advanced: How to resolve contradictions between computational and experimental spectroscopic data?

Answer:

Discrepancies (e.g., NMR chemical shifts deviating >0.5 ppm from DFT predictions) may arise from:

- Solvent Effects: Re-run DFT simulations with implicit solvent models (e.g., PCM for DMSO or CDCl₃) .

- Dynamic Effects: Use molecular dynamics (MD) simulations to account for conformational flexibility in solution.

- Relativistic Corrections: Apply scalar relativistic corrections for heavy atoms like sulfur or fluorine .

Advanced: How to design biological activity studies based on structural analogs?

Answer:

Leverage known pharmacophores:

Thiophene-Pyrazine Scaffolds: These are associated with kinase inhibition (e.g., anti-cancer activity). Test against kinases like EGFR or VEGFR using enzyme-linked immunosorbent assays (ELISA) .

Sulfonamide Moieties: Known for antimicrobial properties. Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Fluorine Substitution: Enhances metabolic stability. Conduct in vitro microsomal stability assays (human/rat liver microsomes) to compare with non-fluorinated analogs .

Advanced: What strategies mitigate challenges in crystallizing this sulfonamide derivative?

Answer:

Crystallization hurdles (e.g., oily residues) can be addressed by:

Co-Crystallization Agents: Add small molecules (e.g., 1,2-dichlorobenzene) to stabilize lattice formation.

Temperature Gradients: Slowly cool hot saturated solutions (e.g., from 60°C to 4°C over 48 hours).

Polymorph Screening: Test solvents with varying polarities (e.g., methanol, toluene) to isolate stable crystalline forms .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions on the benzenesulfonamide core?

Answer:

Use a combined experimental/theoretical approach:

Isotopic Labeling: Introduce deuterium at candidate positions (e.g., C5 of benzene) to track substitution sites.

DFT Transition-State Modeling: Calculate activation barriers for competing pathways (e.g., fluorination at C3 vs. C5). The ethoxy group’s +M effect directs electrophiles to C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.